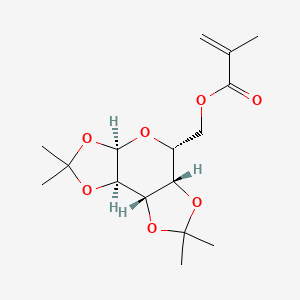

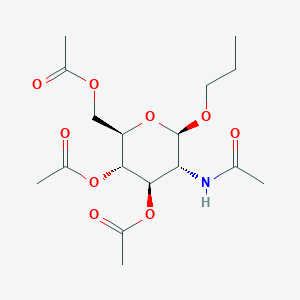

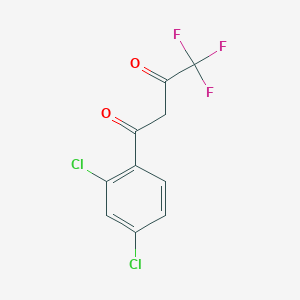

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a compound with the formula C17H27NO9 and a molecular weight of 389.4 . It is available from various suppliers, including Creative Biolabs .

Synthesis Analysis

The synthesis of this compound involves the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane . This process yields the corresponding β-glycosides .Molecular Structure Analysis

The InChI key for this compound is PDSKBUAUOWCIII-WRQOLXDDSA-N . The structure conforms to 1H NMR and 13C NMR .Chemical Reactions Analysis

The compound is used in the biomedical field, serving as an indispensable tool for studying intricate bacterial infections . It is also utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

- Research has focused on the synthesis of various derivatives and analogs, demonstrating the compound's versatility in creating more complex molecules. For instance, studies have shown methods for synthesizing bacterial peptidoglycan derivatives and oxazoline derivatives from 1-propenyl glycosides, highlighting its role in developing pharmaceuticals and understanding biological mechanisms (Merser, Sinaÿ, & Adam, 1975); (Nashed, Slife, Kiso, & Anderson, 1980).

Biological Applications

- Diosgenyl glycosides, derived from 2-acetamido-2-deoxy-D-glucose hydrochloride, have been synthesized and showed promising antitumor activities. This indicates the compound's potential in medicinal chemistry and drug development, especially for cancer treatment (Myszka, Bednarczyk, Najder, & Kaca, 2003).

Chemical Modifications and Reactions

- The compound has been used in the creation of glycosides and other derivatives, illustrating its utility in organic synthesis and the development of new chemical entities for further pharmaceutical research. For example, the synthesis of 3-(2-aminoethylthio)propyl glycosides has been reported, showcasing the compound's flexibility in chemical modifications (Lee & Lee, 1974).

Advanced Chemical Analysis

- High-resolution mass spectrometry has been applied to detailed analysis of the compound and its derivatives, providing insights into their structural properties and fragmentation pathways. This is crucial for the development of analytical methods in pharmaceutical sciences and quality control (Dougherty, Horton, Philips, & Wander, 1973).

Surface-Active Properties

- Some studies focus on the synthesis and assessment of surface-active properties of alkyl 2-acetamido-2-deoxy-β-D-glucopyranosides, indicating the potential for applications in material sciences and formulations, enhancing the bioavailability of drugs, or creating novel delivery systems (Boullanger, Chevalier, Croizier, Lafont, & Sancho, 1995).

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h13-17H,6-8H2,1-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSKBUAUOWCIII-WRQOLXDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596397 |

Source

|

| Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

CAS RN |

98346-06-6 |

Source

|

| Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)